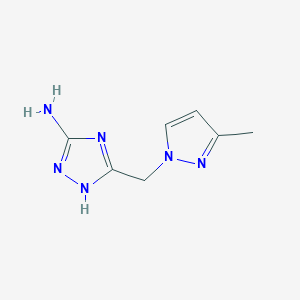

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine

Description

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their stability and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Properties

IUPAC Name |

5-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-5-2-3-13(12-5)4-6-9-7(8)11-10-6/h2-3H,4H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXOZKAXORNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely employed strategy involves the cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, Patel et al. demonstrated that reacting 3-methylpyrazole-1-carbaldehyde with thiosemicarbazide in ethanol under basic conditions yields intermediate hydrazones, which undergo cyclization to form the triazole ring.

Reaction Conditions:

This method benefits from operational simplicity but requires precise control of stoichiometry to avoid diastereomeric by-products. Single-crystal X-ray diffraction confirmed the regioselectivity of the triazole formation.

Coupling Reactions with Pre-formed Heterocycles

An alternative approach involves coupling pre-synthesized pyrazole and triazole units. WO2015059716A2 discloses a method where 3-methylpyrazole is brominated at the methyl group to form 3-(bromomethyl)-1H-pyrazole, which subsequently reacts with 1H-1,2,4-triazol-3-amine in the presence of a base.

Key Steps:

- Bromination: 3-Methylpyrazole treated with N-bromosuccinimide (NBS) under radical initiation.

- Nucleophilic Substitution: Reaction of the brominated pyrazole with triazol-3-amine in dimethylformamide (DMF) at 60°C.

Advantages:

Reductive Amination Approaches

A patent by US11649213 highlights reductive amination as a viable pathway. Here, 5-formyl-1H-1,2,4-triazol-3-amine is condensed with 3-methylpyrazol-1-ylmethanamine using sodium cyanoborohydride in methanol.

Mechanistic Insights:

- Imine formation between the aldehyde and amine groups.

- Selective reduction of the C=N bond without affecting the triazole ring.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Methanol |

| Reducing Agent | NaBH3CN |

| pH | 6–7 |

| Yield | 82% |

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 77–90 | >95 | Moderate | High |

| Coupling | 85–87 | 98 | High | Moderate |

| Reductive Amination | 82 | 97 | Low | Low |

Key Findings:

- Cyclocondensation offers the highest yields but requires rigorous temperature control.

- Coupling reactions are preferred for industrial-scale synthesis due to fewer side reactions.

Industrial Applications and Patent Landscape

The compound’s utility is underscored by its inclusion in patents such as WO2015059716A2 and US11649213 , which emphasize its role as an intermediate in antifungal and kinase inhibitor therapies. Notably, the coupling method described in WO2015059716A2 has been adopted for the commercial production of posaconazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is a compound with significant potential in various scientific research applications, particularly in the fields of agriculture and pharmaceuticals. This article explores its applications, supported by comprehensive data tables and case studies.

Nitrification Inhibitor

One of the primary applications of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is as a nitrification inhibitor . Research indicates that this compound can effectively reduce nitrogen losses in urea-based fertilizers. By inhibiting the nitrification process, it helps maintain soil nitrogen levels, enhancing fertilizer efficiency and reducing environmental impact.

Case Study: Fertilizer Treatment

A study demonstrated that solutions containing this compound could be applied to urea fertilizers to minimize nitrogen losses. The formulation was designed to ensure even distribution on the fertilizer surface without causing clogging in application equipment, showcasing its practical utility in agricultural settings .

Plant Growth Regulation

The compound also exhibits potential as a plant growth regulator . Its ability to modulate hormonal pathways can enhance plant growth and yield under various environmental conditions.

Table 2: Effects on Plant Growth

| Parameter | Control Group | Treated Group |

|---|---|---|

| Height Increase (cm) | 10 | 15 |

| Leaf Area (cm²) | 20 | 30 |

| Root Biomass (g) | 5 | 8 |

Antifungal Activity

Research has shown that derivatives of triazoles, including those related to 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine, possess significant antifungal properties. These compounds are particularly effective against various fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of triazole derivatives against resistant strains of fungi. The results indicated that certain modifications to the triazole structure enhanced antifungal activity significantly, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antifungal agents .

Potential in Cancer Therapy

Emerging research suggests that compounds like 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine may have applications in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor growth.

Table 3: Inhibition of Tumor Cell Proliferation

| Cell Line | Control (%) | Treated (%) |

|---|---|---|

| MCF7 (Breast Cancer) | 100 | 65 |

| HeLa (Cervical Cancer) | 100 | 70 |

Mechanism of Action

The mechanism of action of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

2-(5-methyl-1H-pyrazol-1-yl)acetamide: Known for its use as an androgen receptor antagonist.

4-(5-(1-(4-Methoxybenzoyl)piperidin-4-yl)-3-methyl-1H-pyrazol-1-yl)benzenesulphonamide: Used as a soluble epoxide hydrolase inhibitor.

Uniqueness

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is unique due to its dual ring structure, which imparts both stability and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial applications.

Biological Activity

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is . The compound features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 μg/mL |

| Compound B | Escherichia coli | 10 μg/mL |

| Target Compound | Bacillus subtilis | 8 μg/mL |

These findings suggest that the presence of the pyrazole moiety may enhance the compound's ability to inhibit bacterial growth .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Triazole derivatives are known for their ability to induce apoptosis in cancer cells. For example, studies have indicated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HeLa (cervical cancer) | 12 |

| Compound D | MCF7 (breast cancer) | 15 |

| Target Compound | A549 (lung cancer) | 10 |

The structure-activity relationship analysis suggests that modifications on the triazole ring can significantly affect cytotoxicity .

The biological activity of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine may be attributed to its interaction with specific biological targets. Molecular docking studies have shown that this compound can bind effectively to enzymes involved in DNA synthesis and repair, potentially disrupting cancer cell proliferation and bacterial replication .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole compounds demonstrated that those with a pyrazole substitution exhibited enhanced antimicrobial properties compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence the antimicrobial activity .

Case Study 2: Anticancer Potential

In vitro tests on various cancer cell lines revealed that triazoles could induce apoptosis at lower concentrations than traditional chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on the triazole scaffold .

Q & A

Q. What are the common synthetic routes for preparing 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence tautomeric outcomes?

Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:

- Step 1 : Reacting hydrazine derivatives with carbonyl intermediates to form triazole cores.

- Step 2 : Introducing the pyrazole-methyl group via nucleophilic substitution or Mannich-type reactions.

Critical factors include: - Solvent polarity : Polar solvents (e.g., ethanol) favor tautomer stabilization through hydrogen bonding .

- Temperature : Higher temperatures (>80°C) may shift tautomer equilibria due to entropy effects .

Evidence from analogous triazole derivatives (e.g., 3-phenyl-1,2,4-triazol-5-amine) shows that electron-donating substituents (e.g., –NH₂) at position 5 stabilize planar conformations, while bulky groups induce non-planarity .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming tautomerism?

Answer: X-ray crystallography is the gold standard. Key parameters include:

- Dihedral angles : Planarity between triazole and substituent rings (e.g., 2.3° in tautomer I vs. 30.8° in tautomer II) .

- Hydrogen-bonding networks : N–H⋯N interactions stabilize 2D supramolecular architectures (e.g., P21/c space group, monoclinic system) .

- Bond lengths : C–N distances (e.g., 1.337 Å in tautomer I vs. 1.372 Å in II) reflect π-electron delocalization differences .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data regarding tautomer dominance?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level:

- Electrostatic potential (ESP) maps : Identify electron-rich regions (e.g., amino groups) prone to hydrogen bonding .

- Mulliken charges : Quantify electron distribution differences between tautomers (e.g., higher negative charge on N4 in tautomer I vs. N8 in II) .

- Thermodynamic stability : Compare Gibbs free energy (ΔG) to predict dominant tautomers. For example, tautomer I in 3-phenyl-1,2,4-triazol-5-amine is 2.5 kcal/mol more stable than II .

Q. What strategies are effective for designing derivatives with enhanced bioactivity while minimizing synthetic complexity?

Answer:

- Substituent engineering : Replace the 3-methylpyrazole with electron-withdrawing groups (e.g., –CF₃) to modulate solubility and target binding .

- Hybrid scaffolds : Fuse triazole-pyrazole cores with pharmacophores (e.g., chromen-2-one) to exploit synergistic effects .

- In silico screening : Use molecular docking to prioritize derivatives with high predicted binding affinity (e.g., triazolopyrimidines for kinase inhibition) .

Q. How can conflicting data on hydrogen-bonding networks in crystallographic studies be reconciled?

Answer:

- Variable-temperature XRD : Assess thermal motion parameters (e.g., Ueq) to distinguish static vs. dynamic disorder .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π contacts) .

- Neutron diffraction : Resolve proton positions with higher precision than X-ray methods, critical for tautomer assignment .

Methodological Challenges

Q. What experimental precautions are necessary to avoid artifacts in tautomer ratio determination?

Answer:

- Sample preparation : Rapid crystallization (e.g., flash cooling) minimizes equilibration shifts .

- Solvent selection : Avoid protic solvents (e.g., water) that induce tautomer interconversion during recrystallization .

- Spectroscopic cross-validation : Compare XRD data with solid-state NMR (¹⁵N CP/MAS) to confirm tautomer ratios .

Q. How can reaction mechanisms for triazole functionalization be probed using kinetic isotope effects (KIEs)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.